molecular formula C15H11ClN2O2 B8142671 4-(2-Chlorophenylhydrazino)coumarin

4-(2-Chlorophenylhydrazino)coumarin

Cat. No.: B8142671
M. Wt: 286.71 g/mol
InChI Key: KODKFRUDOGFFCM-UHFFFAOYSA-N
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Description

4-(2-Chlorophenylhydrazino)coumarin is a specialized chemical reagent designed for pharmaceutical and biological research applications. This compound belongs to the coumarin class, a privileged scaffold in medicinal chemistry known for its versatile pharmacological properties and presence in numerous natural products. The structural motif of a phenylhydrazine moiety substituted at the 4-position of the coumarin core is of significant interest in the design of novel bioactive molecules. This compound serves as a key synthetic intermediate and investigative tool in multiple research domains. Coumarin derivatives incorporating hydrazone and phenylhydrazone functional groups have demonstrated substantial potential as antimicrobial agents. Research indicates that structurally analogous compounds exhibit potent activity against pathogenic fungi, including Cryptococcus gattii and Cryptococcus neoformans , with some conjugates showing efficacy comparable to standard antifungal drugs . The mechanism of action for such bioactive coumarins may involve the induction of oxidative stress in microbial cells, leading to the accumulation of reactive oxygen species (ROS) and subsequent cell damage . Furthermore, the core coumarin structure is widely investigated for its enzyme inhibitory capabilities. Isocoumarins, which are structural isomers of coumarins, have been identified as effective inhibitors of carbonic anhydrase (CA) isoforms, particularly hCA IX and XII, which are important drug targets . This suggests potential research applications for 4-(2-Chlorophenylhydrazino)coumarin in the study of enzyme kinetics and the development of targeted enzyme inhibitors. The lactone ring in the coumarin scaffold can be hydrolyzed by the esterase activity of certain enzymes, forming open-chain products that act as the actual inhibitory species . Researchers value this compound for its synthetic versatility, as the reactive hydrazino group allows for further chemical modifications and the construction of more complex molecular architectures, such as various heterocyclic systems. All products are intended for research purposes only and are not for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

4-[2-(2-chlorophenyl)hydrazinyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-11-6-2-3-7-12(11)17-18-13-9-15(19)20-14-8-4-1-5-10(13)14/h1-9,17-18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODKFRUDOGFFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)NNC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenylhydrazino)coumarin typically involves the reaction of 4-hydroxycoumarin with 2-chlorophenylhydrazine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. One common method involves the use of an acid catalyst, such as hydrochloric acid, to facilitate the condensation reaction between the two reactants .

Industrial Production Methods

Industrial production of 4-(2-chlorophenylhydrazino)coumarin may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The choice of solvents, catalysts, and reaction conditions is critical in scaling up the synthesis from laboratory to industrial scale .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenylhydrazino)coumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted coumarin derivatives .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of coumarin derivatives, including 4-(2-Chlorophenylhydrazino)coumarin. Research indicates that coumarins can induce apoptosis in cancer cells by modulating apoptotic pathways. For instance, certain coumarin derivatives have shown significant growth inhibition against various cancer cell lines, such as HepG2 (liver cancer), MCF-7 (breast cancer), and Caco-2 (colon cancer) cells.

  • Case Study : A study demonstrated that specific coumarin derivatives exhibited IC50 values as low as 3.48 µM against HepG2 cells, indicating potent anticancer activity . The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Antimicrobial Properties

The increasing resistance to conventional antibiotics has spurred interest in alternative antimicrobial agents. Coumarin derivatives, including 4-(2-Chlorophenylhydrazino)coumarin, have been evaluated for their antibacterial and antifungal activities.

  • Antibacterial Activity : Research has shown that certain coumarins possess significant antibacterial effects against various strains of bacteria, including resistant strains. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways .
  • Antifungal Activity : In vitro studies have reported that some coumarin derivatives exhibit antifungal properties against pathogenic fungi, making them potential candidates for developing new antifungal agents .

Antioxidant Activity

Coumarins are recognized for their antioxidant properties, which contribute to their therapeutic potential in preventing oxidative stress-related diseases.

  • Mechanism : The antioxidant activity is primarily due to the ability of these compounds to scavenge free radicals and chelate metal ions, thus protecting cellular components from oxidative damage .
  • Research Findings : A study highlighted the capacity of certain coumarin derivatives to inhibit lipid peroxidation, further supporting their role as effective antioxidants in biological systems .

Applications in Agriculture

Coumarins and their derivatives have also been explored for their potential use in agriculture as natural pesticides or growth regulators.

  • Pesticidal Activity : Some studies suggest that coumarins can act as natural herbicides or insecticides due to their phytotoxic effects on plant growth or insect development .

Material Science Applications

Beyond biological applications, coumarins have found utility in material science due to their unique optical properties.

  • Fluorescent Dyes : Coumarin derivatives are utilized as fluorescent probes in various applications, including bioimaging and sensing technologies. Their high quantum yields and stability make them suitable for these purposes .

Mechanism of Action

The mechanism of action of 4-(2-chlorophenylhydrazino)coumarin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Structural Features :

  • The 2-chlorophenyl group is an electron-withdrawing substituent, which may polarize the coumarin core, altering its spectroscopic and electronic properties.

Key Properties :

  • Spectroscopic Behavior: The electron-withdrawing chlorine atom and hydrazino group likely shift UV-Vis absorption maxima compared to unsubstituted coumarins, as observed in structurally similar derivatives (e.g., 3-substituted semicarbazides) .
Substituent Effects on Electronic and Spectral Properties

The position and nature of substituents significantly influence coumarin properties. Below is a comparative analysis:

Compound Substituent Position Substituent Type Spectral Shifts (UV-Vis) Reference
4-(2-Chlorophenylhydrazino)coumarin 4 2-Chlorophenylhydrazino Predicted λmax ~350–370 nm* -
7-Methoxycoumarin-3-carbaldehyde 3, 7 Methoxy (electron-donating) λmax = 320–340 nm
6-Bromo-3-thiazolylhydrazino coumarin 3, 6 Bromo, thiazolylhydrazino λmax = 380–400 nm
4-Methylaminocoumarin 4 Methylamino (electron-donating) λmax = 310–330 nm

*Inferred from and : Electron-withdrawing groups (e.g., -Cl, -Br) red-shift absorption due to extended conjugation, whereas electron-donating groups (e.g., -OCH₃, -NHCH₃) cause blue shifts .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(2-Chlorophenylhydrazino)coumarin, and how do reaction conditions influence yield?

The synthesis typically involves coupling hydrazine derivatives with halogenated coumarin precursors. For example, 4-chlorocoumarin intermediates (e.g., 4-chloro-3-nitrocoumarin) can react with 2-chlorophenylhydrazine under reflux in ethyl acetate with triethylamine as a base, yielding the target compound . Reaction parameters like solvent polarity, temperature, and stoichiometric ratios significantly affect yields. Ethyl acetate is preferred for its moderate polarity, which balances solubility and reactivity .

Q. Which spectroscopic techniques are most effective for characterizing 4-(2-Chlorophenylhydrazino)coumarin?

  • 1D/2D NMR : 1H NMR identifies aromatic protons and hydrazino NH signals (δ 8–10 ppm), while 13C NMR confirms carbonyl (C=O, ~160 ppm) and aromatic carbons. 2D techniques (HSQC, HMBC) resolve connectivity, such as NOESY correlations between hydrazino protons and coumarin core .
  • Mass Spectrometry : HRMS provides exact mass verification, critical for confirming molecular formula .
  • IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and N–H (~3300 cm⁻¹) validate functional groups .

Q. How can researchers mitigate hazards during the synthesis of halogenated coumarin derivatives?

  • Safety Protocols : Use amber glassware to prevent photodegradation and handle chlorinated intermediates in fume hoods to avoid inhalation .
  • Waste Management : Segregate halogenated waste and collaborate with certified disposal agencies to prevent environmental contamination .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties of 4-(2-Chlorophenylhydrazino)coumarin?

  • Density Functional Theory (DFT) : Predicts molecular geometry, frontier orbitals (HOMO-LUMO gaps), and intramolecular interactions (e.g., hydrogen bonding). For example, DFT can model F···H or Cl···H non-covalent interactions in fluorinated or chlorinated analogs .
  • Molecular Dynamics (MD) : Simulates solvent effects on reactivity and stability .

Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of coumarin-hydrazine hybrids?

  • Antimicrobial Activity : Chlorine atoms enhance lipophilicity, improving membrane penetration. Derivatives with 4-chloro substitution show higher efficacy against Gram-positive bacteria compared to non-halogenated analogs .
  • Anticoagulant Potential : Structural similarity to flocoumafen (a coumarin anticoagulant) suggests 4-(2-Chlorophenylhydrazino)coumarin may inhibit vitamin K epoxide reductase, but in vitro enzymatic assays are needed for validation .

Q. How can researchers resolve contradictions in reported bioactivity data for coumarin derivatives?

  • Systematic Meta-Analysis : Apply Cochrane Review principles to aggregate data from diverse studies, ensuring rigorous inclusion criteria (e.g., standardized MIC values for antimicrobial assays) .
  • Experimental Reproducibility : Control variables like solvent purity, cell line viability, and incubation times. For example, discrepancies in cytotoxicity may arise from varying MTT assay protocols .

Q. What advanced applications exist for 4-(2-Chlorophenylhydrazino)coumarin in material science?

  • Corrosion Inhibition : Biscoumarin derivatives adsorb onto metal surfaces via π-electrons and lone pairs from Cl and N atoms, forming protective layers. Electrochemical impedance spectroscopy (EIS) quantifies inhibition efficiency in acidic media .
  • Fluorescent Probes : The coumarin core’s inherent fluorescence can be tuned for aldehyde detection via hydrazone formation, with applications in environmental monitoring .

Methodological Guidance

Q. How should researchers design kinetic studies for hydrazine-coumarin coupling reactions?

  • Pseudo-First-Order Conditions : Use excess hydrazine to ensure reaction rate depends solely on coumarin concentration.
  • In-Situ Monitoring : Employ HPLC or UV-Vis spectroscopy to track reactant depletion. For example, monitor the disappearance of 4-chlorocoumarin’s absorbance at λ = 320 nm .

Q. What strategies improve the crystallinity of 4-(2-Chlorophenylhydrazino)coumarin for X-ray diffraction studies?

  • Solvent Recrystallization : Use mixed solvents (e.g., ethanol/water) to slow nucleation.
  • Temperature Gradients : Gradual cooling from 60°C to 4°C enhances crystal lattice formation. Single-crystal X-ray data for analogous compounds (e.g., 4-nitrocoumarin derivatives) confirm planar coumarin cores and hydrazine torsion angles .

Q. How can machine learning optimize the synthesis of coumarin derivatives?

  • Data-Driven Models : Train algorithms on reaction databases (e.g., Reaxys) to predict optimal conditions (solvent, catalyst) for new derivatives.
  • Descriptor Selection : Input variables include electronic parameters (Hammett σ), steric effects, and solvent polarity indices .

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